4-Methoxy-3,5-dinitroaniline
Overview
Description
4-Methoxy-3,5-dinitroaniline is an organic compound with the molecular formula C₇H₇N₃O₅ It is a derivative of aniline, characterized by the presence of methoxy and nitro groups on the aromatic ring
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Methoxy-3,5-dinitroaniline can be synthesized through a nitration reaction of 4-methoxyaniline. The nitration process involves the introduction of nitro groups (-NO₂) into the aromatic ring. This is typically achieved using a mixture of concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄) as nitrating agents. The reaction is highly exothermic and requires careful temperature control to avoid over-nitration and decomposition of the product .
Industrial Production Methods: In industrial settings, the synthesis of this compound is often carried out in continuous-flow microreactor systems. This method offers advantages such as improved safety, selectivity, and efficiency compared to traditional batch processes. The continuous-flow approach allows for better control of reaction parameters and reduces the risk of hazardous conditions .
Chemical Reactions Analysis
Types of Reactions: 4-Methoxy-3,5-dinitroaniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO₄) or manganese dioxide (MnO₂).
Reduction: Reduction of this compound can be achieved using reducing agents such as hydrogen gas (H₂) in the presence of a catalyst (e.g., palladium on carbon) or sodium borohydride (NaBH₄).
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄), manganese dioxide (MnO₂), acidic or neutral conditions.
Reduction: Hydrogen gas (H₂) with a catalyst, sodium borohydride (NaBH₄), mild to moderate temperatures.
Substitution: Nucleophiles such as amines, alcohols, or thiols, often in the presence of a base or catalyst.
Major Products:
Oxidation: Formation of nitro derivatives.
Reduction: Formation of 4-methoxy-3,5-diaminoaniline.
Substitution: Formation of substituted aniline derivatives.
Scientific Research Applications
4-Methoxy-3,5-dinitroaniline has several applications in scientific research:
Mechanism of Action
The mechanism of action of 4-methoxy-3,5-dinitroaniline involves its interaction with cellular components. In plants, it acts as a microtubule inhibitor, targeting tubulin proteins and disrupting cell division. This leads to the inhibition of root and shoot growth, making it effective as a herbicide . The compound forms a complex with tubulin, preventing the polymerization of microtubules necessary for cell division .
Comparison with Similar Compounds
- 2,4-Dinitroaniline
- 2,5-Dinitroaniline
- 2,6-Dinitroaniline
- 3,4-Dinitroaniline
- 3,5-Dinitroaniline
Comparison: 4-Methoxy-3,5-dinitroaniline is unique due to the presence of a methoxy group, which influences its chemical reactivity and biological activity. Compared to other dinitroaniline derivatives, it may exhibit different solubility, stability, and interaction with biological targets .
Properties
IUPAC Name |
4-methoxy-3,5-dinitroaniline | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7N3O5/c1-15-7-5(9(11)12)2-4(8)3-6(7)10(13)14/h2-3H,8H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YSVAEULYDDSWIE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1[N+](=O)[O-])N)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7N3O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.15 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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